molecular formula C10H8N2 B1312812 1-methyl-1H-indole-5-carbonitrile CAS No. 91634-11-6

1-methyl-1H-indole-5-carbonitrile

Cat. No. B1312812
CAS RN: 91634-11-6
M. Wt: 156.18 g/mol
InChI Key: DYZZFEHAJOLDEX-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-5-carbonitrile is a chemical compound with the CAS Number: 91634-11-6 and a molecular weight of 156.19 . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 1-methyl-1H-indole-5-carbonitrile involves the use of 5-cyanoindole and iodomethane . The reaction conditions include a temperature of 20°C and a reaction time of 1 hour . The yield of the reaction varies depending on the conditions, with yields reported from 68% to 93.6% .


Molecular Structure Analysis

The linear formula of 1-methyl-1H-indole-5-carbonitrile is C10H8N2 . The InChI code is 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3 .


Chemical Reactions Analysis

1-Methyl-1H-indole-5-carbonitrile can be used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction . It can also be used for the chemoselective and regioselective preparation of benzoyl indoles .


Physical And Chemical Properties Analysis

1-Methyl-1H-indole-5-carbonitrile has a boiling point of 327.8°C at 760 mmHg and a melting point of 72°C . It is a solid substance that should be stored in a dark place at room temperature .

Scientific Research Applications

Synthesis of Dihydroisoquinolines

1-Methyl-1H-indole-5-carbonitrile is used as a reactant for the parallel synthesis of dihydroisoquinolines through a silver and L-proline co-catalyzed three-component coupling reaction. This process is significant in medicinal chemistry for creating complex molecular structures found in various therapeutic agents .

Development of PPARα/γ Dual Agonists

The compound serves in the preparation of novel PPARα/γ dual agonists, which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus (IDDM). These agonists play a role in regulating lipid and glucose metabolism, which is crucial for managing these conditions .

Chemoselective Preparation of Benzoyl Indoles

It is also involved in the chemoselective and regioselective preparation of benzoyl indoles. Benzoyl indoles have various applications, including serving as intermediates in organic synthesis and possessing biological activities relevant to pharmaceutical research .

Ring-Expansion Reaction to Form Cyclopenta[c]quinolines

Another application is in the palladium-catalyzed ring-expansion reaction of alkynes to form 4,5-dihydrocyclopenta[c]quinolines using O2 as the oxidant. These compounds have garnered interest due to their presence in natural products and pharmaceuticals .

5. Hydroarylation of Alkynes to Produce Vinylindoles The compound is used for hydroarylation of alkynes to produce vinylindoles using an indium bromide catalyst. Vinylindoles are valuable intermediates in organic synthesis and have been explored for their potential biological activities .

Computational Chemistry Simulations

1-Methyl-1H-indole-5-carbonitrile information, including NMR, HPLC, LC-MS, UPLC data, can be utilized in computational chemistry programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .

Safety And Hazards

The safety information for 1-methyl-1H-indole-5-carbonitrile includes several hazard statements: H302-H312-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Indole derivatives, including 1-methyl-1H-indole-5-carbonitrile, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various diseases has attracted increasing attention in recent years .

properties

IUPAC Name

1-methylindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZZFEHAJOLDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465001
Record name 1-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-indole-5-carbonitrile

CAS RN

91634-11-6
Record name 1-methyl-1H-indole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91634-11-6
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Synthesis routes and methods I

Procedure details

A mixture of 5-bromoindole (500 mg; 2.55 mmol) and cuprous cyanide (342 mg; 3.83 mmol) in NMP (10 mL) was heated under microwave irradiations to 100° C. for 30 minutes then at 200° C. for 30 minutes. The reaction mixture was partitioned with water and DCM and the organic layer was washed with brine and concentrated in vacuo to give a pink solid. Purification by silica column chromatography (DCM) gave a white solid. It was dissolved in DMF (5 mL) and K2CO3 (704 mg; 5.10 mmol) and iodomethane (543 mg; 3.83 mmol) were successively added. The reaction mixture was stirred at RT for 3 days and then partitioned between water and EtOAc. The organic layer was washed with brine, dried over MgSO4 and concentrated under vacuum to give a slightly yellow oil which crystallized upon standing to give the title compound as an off-white solid (80 mg, 70%). LC/MS (Method A): 156.9 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
342 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
704 mg
Type
reactant
Reaction Step Two
Quantity
543 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

To a solution of 1H-indole-5-carbonitrile (600 mg, 4.2 mmol) in DMF (5 mL) at 0° C. was added NaH (201 mg, 60% in oil, 8.4 mmol) with vigorous stirring. The solution was stirred 30 min, then iodomethane (1.8 g, 12.6 mmol) was added. The reaction mixture was stirred at RT for 4 h. The reaction was quenched with water (50 mL) and extracted with EtOAc (3×100 mL). The organic layers were combined, dried (MgSO4), filtered, and concentrated under reduced pressure to afford 800 mg of 1-methyl-1H-indole-5-carbonitrile (294) as white solid: MS (ESI) m/z=157.3 [M+1]+.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
201 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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